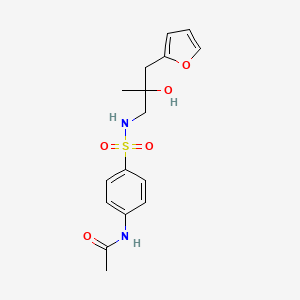

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide

CAS No.: 1787902-99-1

Cat. No.: VC4333640

Molecular Formula: C16H20N2O5S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1787902-99-1 |

|---|---|

| Molecular Formula | C16H20N2O5S |

| Molecular Weight | 352.41 |

| IUPAC Name | N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C16H20N2O5S/c1-12(19)18-13-5-7-15(8-6-13)24(21,22)17-11-16(2,20)10-14-4-3-9-23-14/h3-9,17,20H,10-11H2,1-2H3,(H,18,19) |

| Standard InChI Key | IWMUKEFAGNIXED-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |

Introduction

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the sulfamoyl linkage and the attachment of the furan and acetamide moieties. A general approach might involve:

-

Formation of the Sulfamoyl Group: This could involve reacting a phenylamine derivative with a sulfamoyl chloride.

-

Attachment of the Furan Moiety: This might involve a nucleophilic substitution or addition reaction to introduce the furan ring.

-

Introduction of the Acetamide Group: This could be achieved through an acylation reaction using an appropriate acyl chloride.

Biological Activities

While specific biological data for this compound is lacking, compounds with similar structural elements have shown potential in various therapeutic areas. For example, sulfamoyl-containing compounds have been explored for their antimicrobial and antiviral properties, while furan derivatives have been studied for their antioxidant and anti-inflammatory activities.

5.1. Sulfamoyl Derivatives

Sulfamoyl compounds have been investigated for their potential in treating diseases such as tuberculosis and HIV. For instance, sulfonamide derivatives are well-known for their antibacterial properties.

5.2. Furan Derivatives

Furan-based compounds have been studied for their antioxidant, anti-inflammatory, and anticancer activities. The presence of a furan ring can contribute to a compound's bioactivity by participating in various biochemical interactions.

Data Tables

Given the lack of specific data on N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide, we can consider related compounds for comparison:

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Sulfamoyl Derivatives | Antimicrobial, Antiviral | |

| Furan Derivatives | Antioxidant, Anti-inflammatory | |

| Acetamide Derivatives | Various Therapeutic Targets |

Future Research Directions

Future studies should focus on:

-

Synthetic Methodology: Developing efficient and scalable synthesis routes.

-

Biological Evaluation: Assessing the compound's activity against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and pharmacokinetic properties.

By pursuing these research directions, scientists can unlock the potential of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)phenyl)acetamide and related compounds for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume